2,4-Diamino-6-methyl-7-hydroxypteridine (CAS 19152-92-2) is a specialized heterocyclic pteridine compound primarily utilized as an analytical reference standard in advanced pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM). Originating as a downstream catabolite of high-dose methotrexate (HDMTX) formed by intestinal bacteria during enterohepatic circulation, this compound exhibits distinct biological persistence compared to primary hepatic metabolites. In procurement and bioanalytical workflows, it is an essential calibration standard for LC-MS/MS and HPLC assays designed to map the complete metabolic fate of antifolate drugs, ensure accurate mass balance, and investigate the mechanisms of delayed drug toxicity related to pteridine-dependent enzyme interference [1].
Substituting 2,4-diamino-6-methyl-7-hydroxypteridine with more common methotrexate metabolites, such as 7-hydroxy-methotrexate (7-OH-MTX) or 2,4-diamino-N10-methylpteroic acid (DAMPA), critically compromises bioanalytical accuracy. While 7-OH-MTX represents the bulk of hepatic clearance, it does not account for the slow-clearing, gut-derived pteridine fraction that persists in biological fluids. Because 2,4-diamino-6-methyl-7-hydroxypteridine possesses a distinct chromatographic retention time and ionization profile in mass spectrometry, using generic antifolate standards will result in unresolved peaks and an incomplete toxicological profile. Procurement of this exact standard is mandatory for laboratories aiming to quantify the specific enterohepatic derivatives responsible for off-target pteridine-dependent enzyme inhibition [1].
Unlike 7-OH-MTX, which is generated in the liver via aldehyde oxidase, 2,4-diamino-6-methyl-7-hydroxypteridine is specifically formed by intestinal bacteria during the enterohepatic circulation of methotrexate. Clinical bioanalysis of patients undergoing high-dose methotrexate protocols reveals that this pteridine derivative constitutes a distinct class of catabolites present in biological fluids. Procuring this specific standard allows researchers to decouple hepatic metabolism from gut-microbiome-mediated drug degradation, an essential step in comprehensive drug metabolism and pharmacokinetics (DMPK) workflows [1].
| Evidence Dimension | Site of metabolic formation and pathway tracking |
| Target Compound Data | Gut-microbiome derived (tracks enterohepatic circulation) |
| Comparator Or Baseline | 7-hydroxy-methotrexate (7-OH-MTX) (tracks hepatic origin only) |
| Quantified Difference | 100% differentiation in metabolic origin pathway |
| Conditions | In vivo biological fluid analysis of high-dose methotrexate patients |
Enables bioanalytical labs to specifically track microbiome-mediated drug degradation separately from liver metabolism.
A critical differentiator for 2,4-diamino-6-methyl-7-hydroxypteridine is its notably slow clearance from the body compared to standard primary metabolites. While bulk MTX and DAMPA are typically monitored for acute clearance, the slow elimination of this specific pteridine derivative correlates with potential interference in pteridine-dependent enzymatic pathways. For toxicological procurement, this standard is necessary to model and quantify the delayed, off-target toxic effects of methotrexate that cannot be explained or reproduced using 7-OH-MTX levels alone [1].
| Evidence Dimension | Systemic clearance rate and enzyme interference potential |
| Target Compound Data | Slow clearance with high potential for pteridine-dependent enzyme interference |
| Comparator Or Baseline | Standard MTX and rapid-clearing primary metabolites |
| Quantified Difference | Distinctly delayed clearance profile requiring extended LC-MS monitoring windows |
| Conditions | Pharmacokinetic monitoring in biological fluids post-HDMTX administration |
Essential for toxicology labs investigating unexplained, delayed side effects of high-dose chemotherapy protocols.
In mainstream bioanalytical laboratory workflows, achieving high reproducibility in multiplexed HPLC and LC-MS/MS assays requires exact reference standards. 2,4-diamino-6-methyl-7-hydroxypteridine provides a distinct molecular mass (192.18 g/mol) compared to the parent drug MTX (454.4 g/mol) and the primary gut catabolite DAMPA (325.3 g/mol). Without procuring this exact standard, analytical laboratories cannot establish reproducible calibration curves or validate the extraction recovery of the slow-clearing pteridine fraction from complex biological matrices, leading to incomplete pharmacokinetic mass balance [1].
| Evidence Dimension | Molecular weight and chromatographic targeting for assay reproducibility |
| Target Compound Data | MW 192.18 g/mol (enables specific MRM transitions) |
| Comparator Or Baseline | DAMPA (MW 325.3 g/mol) and MTX (MW 454.4 g/mol) |
| Quantified Difference | >130 g/mol mass difference ensuring zero cross-talk in mass spectrometry |
| Conditions | Multiplexed LC-MS/MS bioanalytical method validation |
Guarantees accurate peak identification and high reproducibility in mainstream therapeutic drug monitoring workflows.
Procured as a highly pure reference standard for clinical and research laboratories developing multiplexed LC-MS/MS assays to monitor high-dose methotrexate (HDMTX) therapy. It enables the precise quantification of gut-derived catabolites that standard 7-OH-MTX assays miss, ensuring a comprehensive pharmacokinetic profile [1].
Utilized in in vitro and in vivo pharmacological models to study the impact of intestinal flora on drug degradation. Because this compound is exclusively generated during enterohepatic circulation, it serves as a direct biomarker for microbiome-driven antifolate catabolism [1].
Employed as a screening agent or baseline reference in biochemical assays investigating the off-target toxicity of methotrexate. Its slow clearance and structural similarity to endogenous pteridines make it a highly specific candidate for studying competitive inhibition of enzymes like GTP cyclohydrolase or dihydrofolate reductase [1].